molecular formula C12H12ClN3O2 B3160579 N-(4-chloro-3-methyl-5-isoxazolyl)-N'-(4-methylphenyl)urea CAS No. 866132-05-0

N-(4-chloro-3-methyl-5-isoxazolyl)-N'-(4-methylphenyl)urea

Cat. No. B3160579
CAS RN: 866132-05-0
M. Wt: 265.69 g/mol
InChI Key: OYWJACJKQYSVNI-UHFFFAOYSA-N
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Description

N-(4-chloro-3-methyl-5-isoxazolyl)-N'-(4-methylphenyl)urea, also known as CMU, is a chemical compound that has been studied for its potential applications in scientific research. CMU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In

Scientific Research Applications

Urease and Nitrification Inhibitors in Agriculture

Current Knowledge on Urease and Nitrification Inhibitors Technology and Their Safety

  • Urease inhibitors, like n-(N-butyl) thiophosphoric triamide (NBPT), significantly reduce ammonia loss from urea, a common fertilizer. The use of such inhibitors aligns with efforts to reduce greenhouse gas emissions and improve nitrogen use efficiency in agricultural practices. However, there are concerns regarding the safety of these compounds, particularly their residues in the environment and food products. A comprehensive risk assessment framework is advised for evaluating potential risks associated with these inhibitors (Ray et al., 2020).

Urea Utilization and Regulation in Ruminants

Urea Metabolism and Regulation by Rumen Bacterial Urease in Ruminants – A Review

  • This paper discusses urea utilization in ruminants, highlighting the role of rumen bacterial urease in nitrogen metabolism. Urea, used as a non-protein nitrogen source, is rapidly hydrolyzed to ammonia by rumen bacterial urease. This process is crucial for microbial protein synthesis, which meets the protein requirements of ruminants. The paper emphasizes combining traditional and molecular approaches for a better understanding of urea metabolism in ruminants (Jin et al., 2018).

Potential for New Technologies

Urea as a Hydrogen Carrier: A Perspective on Its Potential for Safe, Sustainable, and Long-Term Energy Supply

  • Urea has been identified as a promising hydrogen carrier for fuel cells, with advantages such as non-toxicity, stability, ease of transport, and storage. This paper provides a perspective on urea's attributes as a hydrogen carrier and reviews the feasibility of utilizing urea for this purpose. The authors argue that urea could play a significant role in sustainable hydrogen supply if focused research efforts are directed toward exploiting these sustainable routes (Rollinson et al., 2011).

properties

IUPAC Name

1-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-7-3-5-9(6-4-7)14-12(17)15-11-10(13)8(2)16-18-11/h3-6H,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWJACJKQYSVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C(=NO2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191681
Record name N-(4-Chloro-3-methyl-5-isoxazolyl)-N′-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-methyl-5-isoxazolyl)-N'-(4-methylphenyl)urea

CAS RN

866132-05-0
Record name N-(4-Chloro-3-methyl-5-isoxazolyl)-N′-(4-methylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866132-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-3-methyl-5-isoxazolyl)-N′-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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